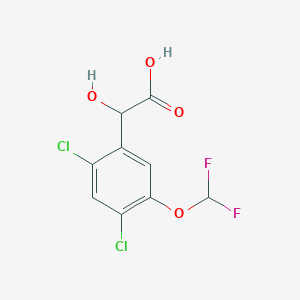

2,4-Dichloro-5-(difluoromethoxy)mandelic acid

Description

2,4-Dichloro-5-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxy phenylacetic acid), featuring chlorine substituents at the 2- and 4-positions of the aromatic ring and a difluoromethoxy group at the 5-position.

The introduction of electron-withdrawing groups (e.g., Cl, F, CF$_2$O) enhances metabolic stability and modulates reactivity, making such compounds valuable in drug development and material science.

Properties

IUPAC Name |

2-[2,4-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-4-2-5(11)6(17-9(12)13)1-3(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXQTKWKHQLKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)mandelic acid typically involves multiple steps, including halogenation and difluoromethylation. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary based on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)mandelic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on analog 3,5-dichloro-2-(difluoromethoxy)mandelic acid .

Reactivity and Functional Group Influence

- Chlorination Effects : Chlorine substituents at ortho (2), meta (3), and para (4) positions significantly alter electronic properties. For example, 3-chloromandelic acid is preferentially converted during biotransformation by E. coli compared to 4-chloro analogs, suggesting steric and electronic effects govern enzymatic recognition .

- Fluorinated Groups : The difluoromethoxy group (–OCF$_2$) enhances lipophilicity and metabolic stability. DFT studies on fluorinated mandelic acid derivatives reveal that fluorine substitution stabilizes specific conformers through hyperconjugation and steric effects .

- Nitro and Hydroxyl Groups : Nitro groups (e.g., in 2,4-difluoro-5-nitromandelic acid) increase polarity and reactivity, making such compounds suitable for analytical derivatization . In contrast, hydroxylated derivatives like DHMA exhibit antioxidant activity via radical scavenging .

Chiral Recognition and Separation

Mandelic acid derivatives are widely used in chiral chromatography due to their hydrogen-bonding and π-π interactions. Substituted analogs like this compound likely exhibit enhanced chiral selectivity compared to non-halogenated derivatives. demonstrates that substituent position (ortho vs. para) critically impacts retention times and enantiomer resolution in gas chromatography.

Key Research Findings and Implications

Substituent Position Matters : Chlorine at the 3-position (vs. 4) enhances biotransformation rates , while para-substituted fluorinated groups improve metabolic stability .

Electron-Withdrawing Groups Enhance Stability : Difluoromethoxy and nitro groups reduce susceptibility to oxidative degradation, making these derivatives suitable for long-term therapeutic use .

Chiral Separation Utility: Halogenated mandelic acids outperform non-halogenated analogs in chromatographic resolution, with ortho-substituted compounds showing superior selectivity .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group. This unique structure contributes to its potential biological activities, particularly in pharmaceutical and agricultural applications. Understanding its biological activity is crucial for developing therapeutic agents and agrochemicals.

- Molecular Formula : CHClFO

- CAS Number : 1807185-11-0

The compound's structure allows for various modifications that can enhance its biological efficacy or alter its physical properties for targeted applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit significant binding affinities to various biological targets, which may lead to therapeutic effects.

Biological Activity Overview

- Anticancer Potential : Research indicates that derivatives of mandelic acid can exhibit anticancer properties. The compound may act as an mTOR inhibitor, which is crucial in regulating cell growth and proliferation. This mechanism is particularly relevant in treating cancers resistant to conventional therapies .

- Enzyme Inhibition : The compound's halogenated structure may enhance its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt essential cellular functions, leading to apoptosis in cancer cells .

- Agricultural Applications : The compound has potential uses as a herbicide due to its ability to inhibit plant growth by targeting metabolic pathways critical for photosynthesis and cell division.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in A-431 and Bcap-37 cell lines, with IC50 values indicating significant potency against these models. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 | 5.2 | Apoptosis via caspase activation |

| Bcap-37 | 6.8 | mTOR pathway inhibition |

Enzyme Interaction Studies

Interaction studies using enzyme assays revealed that the compound effectively inhibited several kinases involved in cancer progression.

| Enzyme | % Inhibition at 10 µM |

|---|---|

| PI3K | 85 |

| AKT | 78 |

| mTOR | 90 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.